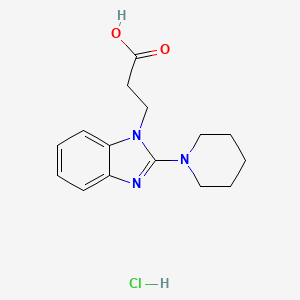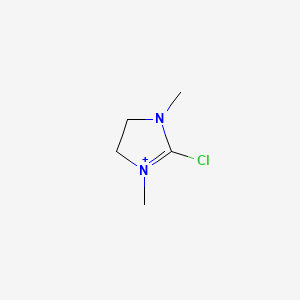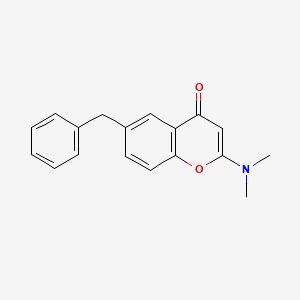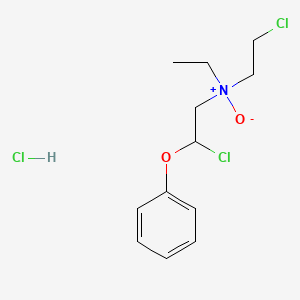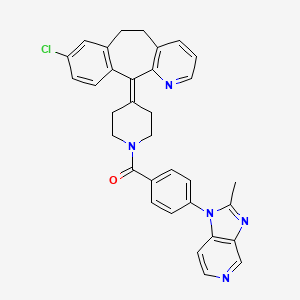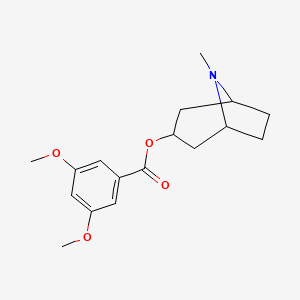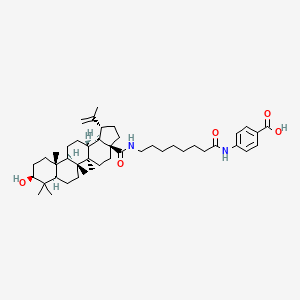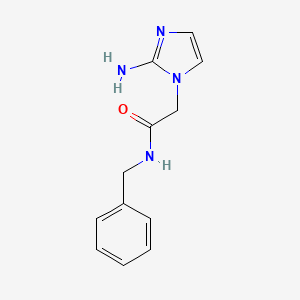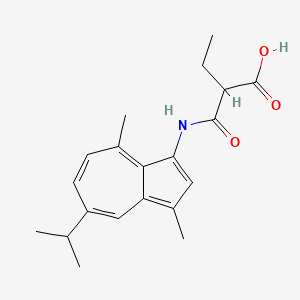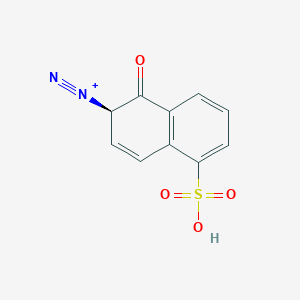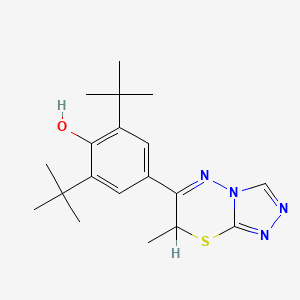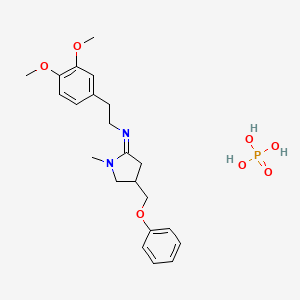
1-Methyl-4-phenoxymethyl-2-(3',4'-dimethoxyphenethylimino)pyrrolidine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate is a complex organic compound with a molecular formula of C22-H28-N2-O3.H3-O4-P and a molecular weight of 466.52 . This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of phenoxymethyl and dimethoxyphenethylimino groups adds to its structural complexity and potential for diverse chemical reactivity.
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate involves multiple steps, typically starting with the construction of the pyrrolidine ring. This can be achieved through various synthetic routes, including the ring construction from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenoxymethyl and dimethoxyphenethylimino groups.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile scaffold for the development of novel biologically active compounds . In biology and medicine, it is used in the design of drug candidates with target selectivity, contributing to the treatment of various diseases . Its unique structural features make it valuable for exploring pharmacophore space and enhancing the stereochemistry of drug molecules.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and its substituents play a crucial role in binding to enantioselective proteins, leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate stands out due to its unique combination of structural features and reactivity. Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring but differ in their substituents and overall structure, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
94222-01-2 |
|---|---|
Molekularformel |
C22H31N2O7P |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-4-(phenoxymethyl)pyrrolidin-2-imine;phosphoric acid |
InChI |
InChI=1S/C22H28N2O3.H3O4P/c1-24-15-18(16-27-19-7-5-4-6-8-19)14-22(24)23-12-11-17-9-10-20(25-2)21(13-17)26-3;1-5(2,3)4/h4-10,13,18H,11-12,14-16H2,1-3H3;(H3,1,2,3,4) |
InChI-Schlüssel |
WANIRCHXJXBOSK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(CC1=NCCC2=CC(=C(C=C2)OC)OC)COC3=CC=CC=C3.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


